N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide
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Overview
Description
N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide is a complex organic compound featuring a tetrazole ring, a biphenyl structure, and a pentanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide typically involves multiple steps. One common approach is the solid-phase synthesis method, which employs a monomer approach using Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine . The key steps include:
Click Reaction: Nosyl-protected N-(cyanomethyl)glycine methyl ester reacts with sodium azide to form the tetrazole ring.
Macrocyclization: The linear tetramer is subjected to macrocyclization using PyBOP to obtain the cyclic peptoid with tetrazole pendants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of solid-phase synthesis and macrocyclization can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The biphenyl structure can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring and biphenyl moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce biphenyl derivatives .
Scientific Research Applications
N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide involves its interaction with specific molecular targets. The tetrazole ring and biphenyl structure allow it to bind to proteins and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- Di(1H-tetrazol-5-yl)methanone oxime
- N-1H-Tetrazol-5-ylacetamide
Uniqueness
N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide is unique due to its combination of a tetrazole ring, biphenyl structure, and pentanamide group.
Properties
IUPAC Name |
N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-2-3-8-18(25)20-13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)19-21-23-24-22-19/h4-7,9-12H,2-3,8,13H2,1H3,(H,20,25)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGGVGCXYNXXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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